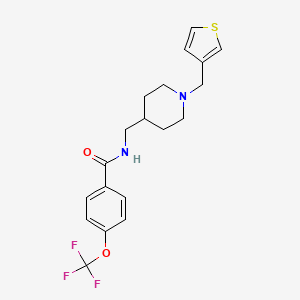

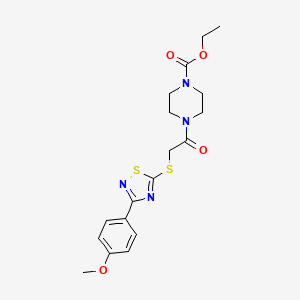

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

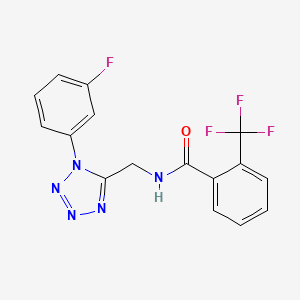

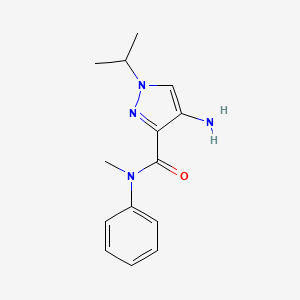

“(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide” is a compound that contains a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide”, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of “(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide” is C20H15N5O3S. It contains a thiazole ring, which is a five-membered ring containing two hetero atoms .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The molecular weight of “(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide” is 405.43. Other physical and chemical properties are not specified in the retrieved papers.Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

This compound has been studied in the context of chemoselective acetylation processes. For example, the acetylation of 2-aminophenol using immobilized lipase highlights a mechanism potentially relevant to the synthesis or modification of complex molecules, including those containing the specified compound (Magadum & Yadav, 2018).

Hydrogel Modification for Medical Applications

Research on poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amine compounds, including 2-aminothiazole derivatives, demonstrates applications in creating materials with enhanced thermal stability and biological activities. Such materials have potential uses in medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Antimicrobial Agents from Heterocyclic Compounds

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents is another application. This research involved creating compounds with significant in vitro antibacterial and antifungal activities, suggesting potential for therapeutic use (Darwish et al., 2014).

Antagonistic Properties in Adenosine Receptors

Derivatives of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, showing potential for therapeutic applications in conditions influenced by these receptors (Jung et al., 2004).

Activation of Aryl Hydrocarbon Receptor Pathway

Studies on amino alcohol acrylonitriles, including lead compounds similar to the specified molecule, have shown activation of the Aryl hydrocarbon Receptor (AhR) pathway. This research offers insights into the molecular mechanisms governing cell proliferation and potential therapeutic targets (Baker et al., 2020).

Future Directions

Thiazole derivatives, such as “(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide”, have shown a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring their potential applications in various fields of medicine.

properties

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-14(26)24-18-7-5-17(6-8-18)23-12-16(11-22)21-25-20(13-28-21)15-3-9-19(27-2)10-4-15/h3-10,12-13,23H,1-2H3,(H,24,26)/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVPAJDGHRRFPN-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)

![2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2645588.png)